Cas no 1019506-54-7 (1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine)

1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine
-
- MDL: MFCD11137642
- インチ: 1S/C12H18N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-4,7,9H,5-6,8,13H2,1-2H3
- InChIKey: SFEOKDZCCNONAJ-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=CC(=CC=2CC1)N)CC(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 191
- トポロジー分子極性表面積: 29.3
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 190933-5g |
1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine, 95% |
1019506-54-7 | 95% | 5g |
$1486.00 | 2023-09-09 |
1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine 関連文献
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
6. Book reviews
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amineに関する追加情報
1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine: A Comprehensive Overview
The compound 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine (CAS No. 1019506-54-7) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and structural versatility. The indole core, a bicyclic structure consisting of a benzene ring fused with a pyrrole ring, forms the foundation of numerous natural products and synthetic compounds with therapeutic applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine, allowing researchers to explore its properties in greater depth. The molecule's structure is characterized by a substituted indole ring system with an amino group at the 5-position and a 2-methylpropyl substituent at the 1-position. This substitution pattern is crucial for understanding its chemical reactivity and biological interactions.
One of the most intriguing aspects of 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine is its potential as a precursor or intermediate in the synthesis of more complex molecules. For instance, researchers have utilized this compound as a building block for constructing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties. The indole moiety is particularly valuable in drug design due to its ability to interact with various biological targets, such as enzymes and receptors.
Recent studies have also highlighted the importance of indole derivatives in medicinal chemistry. For example, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that certain indole-based compounds exhibit potent inhibitory activity against kinases involved in cancer progression. While 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine itself has not been directly tested in such assays, its structural similarity to known bioactive compounds suggests that it could serve as a valuable lead for drug discovery.
In addition to its potential therapeutic applications, 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine has shown promise in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its investigation as a ligand in catalysis and sensing applications. For instance, researchers have explored its use in constructing metalloporphyrin-based sensors for detecting environmental pollutants.
The synthesis of 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine typically involves multi-step processes that require careful optimization. A common approach involves the condensation of an indole derivative with an appropriate aldehyde or ketone followed by reduction and substitution reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the production of high-purity samples suitable for further studies.
From an analytical perspective, the characterization of 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine has been enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, which are critical for ensuring reproducibility in research studies.
In terms of environmental impact, there is growing interest in understanding the fate and behavior of indole derivatives like 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine in natural systems. Preliminary studies suggest that these compounds may undergo biodegradation under certain conditions, but further research is needed to assess their long-term ecological effects.
In conclusion, 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-amine (CAS No. 1019506-54) is a versatile compound with exciting opportunities for exploration across multiple disciplines. Its unique structure positions it as a valuable tool for advancing both fundamental research and applied development efforts. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in shaping future innovations in chemistry and pharmacology.
1019506-54-7 (1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine) 関連製品
- 955594-37-3(N'-(4-fluorophenyl)methyl-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)
- 917099-04-8(Fmoc-D-Phe(3-OMe)-OH)
- 1835734-67-2(1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene)
- 21886-56-6(2,3'-Dichloroacetophenone)
- 2228375-02-6(3-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)-2-hydroxy-3-methylbutanoic acid)
- 2126161-05-3(tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate)
- 2138022-00-9(Cyclohexanecarboxylic acid, 1-methyl-4-(1-piperazinyl)-)
- 1443353-73-8(2-(1,3-dioxolan-2-ylmethoxy)benzonitrile)
- 53164-96-8(4-(4-methylpyridin-3-yl)phenol)
- 2022180-85-2(1-(2,2-dimethylcyclopropyl)-2,4-dimethylpentane-1,3-dione)



